4-Methoxytriamterene

Vue d'ensemble

Description

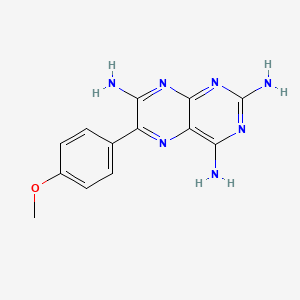

4-Methoxytriamterene is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This specific compound is characterized by the presence of three amino groups at positions 2, 4, and 7, and a 4-methoxyphenyl group at position 6

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxytriamterene typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the appropriate pteridine precursor.

Substitution Reaction: The precursor undergoes a substitution reaction where amino groups are introduced at positions 2, 4, and 7.

Introduction of 4-Methoxyphenyl Group: The 4-methoxyphenyl group is introduced at position 6 through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxytriamterene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the amino groups or the aromatic ring.

Substitution: The compound can participate in substitution reactions, particularly at the amino groups or the methoxy group on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

4-Methoxytriamterene has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Methoxytriamterene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation

Comparaison Avec Des Composés Similaires

Similar Compounds

Triamterene: 6-Phenyl-2,4,7-pteridinetriamine is a similar compound with a phenyl group instead of a 4-methoxyphenyl group.

4-(4-Methoxyphenyl)-6-phenyl-2-pyrimidinylamine: Another related compound with a pyrimidine ring instead of a pteridine ring.

Uniqueness

4-Methoxytriamterene is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Activité Biologique

4-Methoxytriamterene, a derivative of the diuretic agent triamterene, has garnered attention for its significant biological activities, particularly in renal physiology and potential therapeutic applications. This compound primarily functions as a potassium-sparing diuretic, impacting sodium and potassium ion transport within the kidneys. Below is a detailed exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Target Sites:

this compound primarily targets the epithelial sodium channels (ENaC) located in the late distal convoluted tubule and collecting ducts of the nephron. By inhibiting these channels, it reduces sodium reabsorption and promotes diuresis while sparing potassium from excretion.

Biochemical Pathways:

The compound is metabolized via hydroxylation and conjugation processes involving cytochrome P450 enzymes, particularly CYP1A2. This metabolic pathway is crucial for its pharmacological effects and potential toxicity.

Pharmacodynamics:

The primary outcomes of this compound administration include:

- Increased sodium and water excretion

- Reduced potassium loss

- Potential modulation of cellular signaling pathways related to ion transport .

Pharmacokinetics

This compound exhibits a complex pharmacokinetic profile characterized by:

- Absorption: Rapidly absorbed with peak plasma concentrations occurring shortly after administration.

- Distribution: Widely distributed in body tissues, with a notable affinity for renal tissues.

- Metabolism: Undergoes extensive hepatic metabolism, leading to various metabolites that may also exhibit biological activity.

- Excretion: Primarily eliminated through renal pathways, necessitating caution in patients with renal impairment.

Case Study 1: Lithium-Induced Nephrogenic Diabetes Insipidus

A notable clinical case involved a patient suffering from lithium-induced nephrogenic diabetes insipidus (NDI). The patient exhibited severe polyuria and was treated with triamterene. Following administration, there was a rapid decrease in urine volume alongside improvements in polydipsia, demonstrating the efficacy of this compound in mitigating symptoms associated with NDI .

Case Study 2: Triamterene Crystalline Nephropathy

Another study reported two cases of crystalline nephropathy linked to triamterene use. Patients developed acute renal failure characterized by hemolysis while on triamterene therapy. These findings underscore the potential risks associated with the compound, particularly when used inappropriately or without adequate monitoring .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

Propriétés

IUPAC Name |

6-(4-methoxyphenyl)pteridine-2,4,7-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7O/c1-21-7-4-2-6(3-5-7)8-10(14)18-12-9(17-8)11(15)19-13(16)20-12/h2-5H,1H3,(H6,14,15,16,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFIGLAYTZCDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199151 | |

| Record name | 4-Methoxytriamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5113-30-4 | |

| Record name | 4-Methoxytriamterene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005113304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxytriamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.